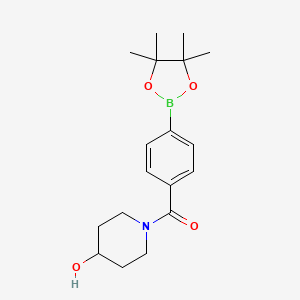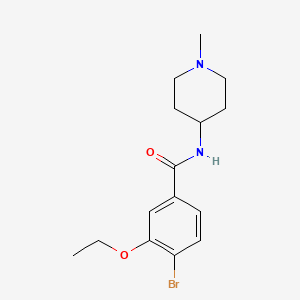
Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)-
Vue d'ensemble
Description
Applications De Recherche Scientifique
Radioligand for Gamma-Emission Tomography : Benzamide derivatives have been utilized in the synthesis of radioiodinated ligands for serotonin-5HT2-receptors. These ligands are potential tracers for gamma-emission tomography, aiding in neurological studies (Mertens et al., 1994).
Sigma Receptor Scintigraphy in Breast Cancer : Another application involves sigma receptor scintigraphy using benzamide derivatives to visualize primary breast tumors in humans. This technique leverages the binding of benzamides to sigma receptors, which are overexpressed in breast cancer cells (Caveliers et al., 2002).
CCR5 Antagonist Synthesis : Benzamide compounds have been synthesized for potential use as non-peptide CCR5 antagonists. CCR5 is a receptor targeted for therapeutic intervention in various diseases, including HIV (Bi, 2015).
Dopamine D-2 Receptor Antagonists for Antipsychotic Agents : Some substituted benzamides exhibit dopamine D-2 receptor antagonism, making them candidates for antipsychotic agents. Their efficacy is linked to specific enantiomers and substitution patterns (Högberg et al., 1991).
Acetylcholinesterase Inhibitors in Alzheimer's Disease : Certain benzamide derivatives have been evaluated for anti-acetylcholinesterase activity, which is relevant in the context of Alzheimer's disease and other cognitive disorders (Sugimoto et al., 1990).
Heparanase Inhibitors for Cancer Therapy : Some benzamide derivatives function as heparanase inhibitors, which is significant in cancer therapy due to the role of heparanase in tumor metastasis and angiogenesis (Xu et al., 2006).
Serotonin 4 Receptor Agonists for Gastrointestinal Disorders : Benzamide derivatives have been synthesized as serotonin 4 receptor agonists. They show potential in treating gastrointestinal disorders by influencing gut motility and secretion (Elz & Keller, 1995).
Propriétés
IUPAC Name |
4-bromo-3-ethoxy-N-(1-methylpiperidin-4-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O2/c1-3-20-14-10-11(4-5-13(14)16)15(19)17-12-6-8-18(2)9-7-12/h4-5,10,12H,3,6-9H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTYWSVFEZPEFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NC2CCN(CC2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzamide, 4-bromo-3-ethoxy-N-(1-methyl-4-piperidinyl)- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 2-bromo-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B1403173.png)


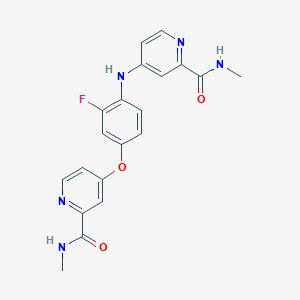


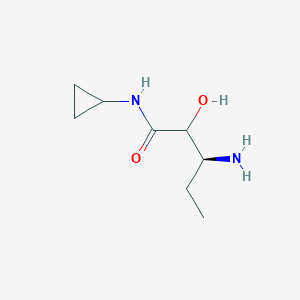
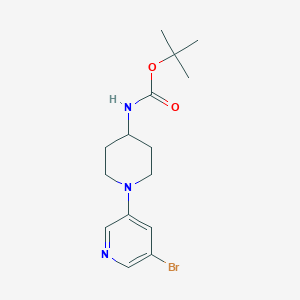
![Spiro[2.5]octan-5-amine hydrochloride](/img/structure/B1403189.png)
![(R)-9-(4-(1-(dimethylamino)propan-2-yl)phenyl)-8-hydroxythieno[2,3-c]quinolin-4(5H)-one](/img/structure/B1403191.png)

![6-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)nicotinic acid dihydrochloride](/img/structure/B1403194.png)
